An In-depth Technical Guide to the Chemical Structure and Properties of 6-Bromo-2,4-dimethoxy-3-methylphenol
An In-depth Technical Guide to the Chemical Structure and Properties of 6-Bromo-2,4-dimethoxy-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,4-dimethoxy-3-methylphenol is a substituted aromatic compound belonging to the class of halogenated phenols. While not a widely documented or commercially available chemical, its structure suggests potential for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted chemical structure, physicochemical properties, a proposed synthetic route, and potential biological activities, drawing upon established principles of organic chemistry and data from analogous compounds. The unique arrangement of a bromine atom, two methoxy groups, and a methyl group on the phenol scaffold makes it an interesting candidate for further research.
Chemical Identity and Structure
The systematic IUPAC name for this compound is 6-bromo-2,4-dimethoxy-3-methylphenol. The numbering of the substituents on the benzene ring originates from the hydroxyl group, which defines the first position.
The chemical structure is as follows:
Caption: Chemical structure of 6-bromo-2,4-dimethoxy-3-methylphenol.
Based on its structure, the molecular formula is C₉H₁₁BrO₃.
Physicochemical Properties
The exact physicochemical properties of 6-bromo-2,4-dimethoxy-3-methylphenol have not been experimentally determined. However, we can predict these properties based on the analysis of structurally related compounds such as 4-bromo-2-methoxy-6-methylphenol and 2,4-dimethoxyphenol.[1][2][3]
| Property | Predicted Value |
| Molecular Weight | 247.09 g/mol |
| Molecular Formula | C₉H₁₁BrO₃ |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane. |
| Boiling Point | Estimated to be above 270 °C |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be in the range of 2.5-3.5, indicating moderate lipophilicity. |
Proposed Synthetic Pathway
A plausible synthetic route for 6-bromo-2,4-dimethoxy-3-methylphenol would likely commence with 2,4-dimethoxy-3-methylphenol as the starting material. The synthesis would involve a regioselective electrophilic bromination.
The hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing, while the methyl (-CH₃) group is a weakly activating, ortho-, para-director.[4][5][6][7] In 2,4-dimethoxy-3-methylphenol, the positions ortho and para to the strongly activating hydroxyl group are positions 2, 4, and 6. Positions 2 and 4 are already substituted. Therefore, electrophilic substitution is highly directed to the 6th position.
Proposed Two-Step Synthesis:
-
Synthesis of 2,4-dimethoxy-3-methylphenol: This precursor could potentially be synthesized from 3-methylcatechol through selective methylation of the hydroxyl groups.
-
Bromination of 2,4-dimethoxy-3-methylphenol: The subsequent step would be the selective bromination at the C6 position. Given the high activation of the ring, a mild brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane or carbon tetrachloride would be appropriate to achieve monobromination and avoid polybrominated byproducts.
Caption: Proposed synthetic workflow for 6-bromo-2,4-dimethoxy-3-methylphenol.
Predicted Spectroscopic Data
While experimental spectra are not available, the key features of the ¹H NMR, ¹³C NMR, and IR spectra can be predicted.
¹H NMR Spectroscopy:
-
Aromatic Proton: A singlet is expected for the single proton on the aromatic ring (at C5), likely in the range of 6.5-7.5 ppm.
-
Hydroxyl Proton: A broad singlet for the phenolic -OH group, typically in the range of 4.5-5.5 ppm, which is exchangeable with D₂O.
-
Methoxy Protons: Two distinct singlets for the two -OCH₃ groups, expected around 3.8-4.0 ppm, each integrating to 3H.
-
Methyl Proton: A singlet for the -CH₃ group, likely appearing around 2.2-2.5 ppm, integrating to 3H.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Nine distinct signals are expected for the nine carbon atoms. The chemical shifts will be influenced by the attached functional groups. Carbons attached to oxygen will be in the downfield region (140-160 ppm). The carbon attached to bromine will be shifted upfield compared to the other substituted aromatic carbons.
-
Methoxy Carbons: Two signals for the methoxy carbons, typically in the 55-65 ppm range.
-
Methyl Carbon: A signal for the methyl carbon, expected in the 15-25 ppm range.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
-
C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region for the aryl-alkyl ethers (methoxy groups) and the phenol.
-
C-Br Stretch: A peak in the fingerprint region, typically between 500-650 cm⁻¹.
Potential Biological Activities and Applications
The biological activities of 6-bromo-2,4-dimethoxy-3-methylphenol have not been investigated. However, the broader class of bromophenols, particularly those isolated from marine algae, are known to exhibit a range of significant biological effects.[8][9][10][11] These activities provide a strong rationale for the potential therapeutic applications of this compound.
-
Antioxidant Activity: Many bromophenols are potent antioxidants due to the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals.[8][9][11] The presence of electron-donating methoxy and methyl groups may further enhance this activity.
-
Anticancer Properties: Various bromophenol derivatives have demonstrated cytotoxic effects against different cancer cell lines.[8][9] Their mechanisms often involve the induction of apoptosis and the modulation of cell signaling pathways.
-
Antimicrobial and Antiviral Effects: Bromophenols have shown activity against both Gram-positive and Gram-negative bacteria, as well as some viruses.[8][10]
-
Anti-diabetic Potential: Some bromophenols have been found to inhibit enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are targets in the management of diabetes.[9][10]
Given these precedents, 6-bromo-2,4-dimethoxy-3-methylphenol is a promising candidate for screening in antioxidant, anticancer, antimicrobial, and anti-diabetic assays.
Conclusion
6-Bromo-2,4-dimethoxy-3-methylphenol represents an unexplored area of chemical space with significant potential for discovery in drug development and other scientific fields. This in-depth technical guide, based on established chemical principles and data from analogous structures, provides a solid foundation for researchers and scientists interested in synthesizing and investigating this novel compound. The proposed synthetic route is logical and achievable, and the predicted biological activities suggest that this molecule could be a valuable addition to compound libraries for high-throughput screening. Further experimental validation of its synthesis, properties, and biological effects is warranted.
References
-
PubChem. 2,4-Dimethoxy-3,5-dimethylphenol. National Center for Biotechnology Information. [Link]
-
Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]
-
University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. [Link]
-
Cabrita, A. R., Vale, C., & Rauter, A. P. (2010). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 8(11), 2841–2862. [Link]
-
Gülçin, İ., & Alwasel, S. H. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1258–1267. [Link]
-
Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Chemguide. ring reactions of phenol. [Link]
-
Royal Society of Chemistry. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Advances. [Link]
-
The Pennsylvania State University. 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
PubChem. Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. National Center for Biotechnology Information. [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11485–11494. [Link]
-
Woraratphoka, J., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(47), 32906–32915. [Link]
-
ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]
-
Cheméo. Chemical Properties of 2,4-Dimethoxyphenol. [Link]
-
Salman, S. R., & Kamounah, F. S. (1992). 'H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy, 48(4), 601. [Link]
-
Chemsrc. 2,4-Dimethoxyphenol. [Link]
-
MDPI. 2D Solid-State HETCOR 1H-13C NMR Experiments with Variable Cross Polarization Times as a Tool for a Better Understanding of the Chemistry of Cellulose-Based Pyrochars—A Tutorial. Molecules, 26(18), 5608. [Link]
-
ResearchGate. Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. [Link]
-
MDPI. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 29(6), 1362. [Link]
-
ResearchGate. diastereoselective synthesis of densely substituted b-lactams with dual functional handles for enhanced core modifications. [Link]
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2099. [Link]
-
PubMed. [Synthesis and structure of substituted bromo and nitrobenzyl benzylidene imidazolidinediones and thiazolidinediones]. Acta Poloniae Pharmaceutica, 40(4), 437-442. [Link]
Sources
- 1. achemblock.com [achemblock.com]
- 2. 2,4-Dimethoxyphenol (CAS 13330-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,4-Dimethoxyphenol | CAS#:13330-65-9 | Chemsrc [chemsrc.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
